molecular formula C6H6FN3O B2443182 5-Fluoro-N'-hydroxypyridine-3-carboximidamide CAS No. 1426087-82-2

5-Fluoro-N'-hydroxypyridine-3-carboximidamide

Cat. No.: B2443182
CAS No.: 1426087-82-2
M. Wt: 155.132
InChI Key: CFBPOVFTHGJLPD-UHFFFAOYSA-N
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Description

5-Fluoro-N’-hydroxypyridine-3-carboximidamide: is a chemical compound with the molecular formula C6H6FN3O It is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring, a hydroxyl group attached to the nitrogen atom, and a carboximidamide group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N’-hydroxypyridine-3-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoropyridine-3-carboxylic acid.

    Formation of Carboximidamide Group: The carboxylic acid group is converted to a carboximidamide group using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia (NH3).

    Introduction of Hydroxyl Group: The hydroxyl group is introduced by reacting the intermediate with hydroxylamine (NH2OH) under controlled conditions.

Industrial Production Methods: Industrial production of 5-Fluoro-N’-hydroxypyridine-3-carboximidamide may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Fluoro-N’-hydroxypyridine-3-carboximidamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a marker in various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, 5-Fluoro-N’-hydroxypyridine-3-carboximidamide can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. The hydroxyl and carboximidamide groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

    5-Fluoropyridine-3-carboxamide: Lacks the hydroxyl group, resulting in different reactivity and applications.

    5-Hydroxy-N’-hydroxypyridine-3-carboximidamide: Contains a hydroxyl group at the 5th position instead of fluorine, leading to variations in chemical behavior.

    3-Fluoro-5-hydroxypyridine:

Uniqueness: 5-Fluoro-N’-hydroxypyridine-3-carboximidamide is unique due to the combination of fluorine, hydroxyl, and carboximidamide groups in its structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various scientific and industrial applications.

Biological Activity

5-Fluoro-N'-hydroxypyridine-3-carboximidamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H6FN3OC_6H_6FN_3O and a molecular weight of 155.13 g/mol. Its structure includes a pyridine ring substituted with a fluorine atom and a hydroxyl group, along with a carboximidamide moiety, which is crucial for its chemical interactions and biological effects.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including proteins and nucleic acids. The presence of the fluorine atom enhances its reactivity, influencing various biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE) activity in vitro, indicating potential applications in neuropharmacology.
  • Antiviral and Anticancer Activities : Compounds structurally related to this compound have shown antiviral and anticancer properties, suggesting that this compound may exhibit similar activities .

Anticancer Potential

Research has indicated that fluorinated compounds often demonstrate enhanced biological activity against cancer cells. For instance, studies on related compounds show significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . The incorporation of fluorine into drug design has been associated with improved potency and selectivity.

Antiviral Effects

Fluorinated pyridine derivatives have been explored for their antiviral properties. Given the structural similarities, this compound may also exhibit antiviral effects through mechanisms such as inhibiting viral replication or interfering with viral protein functions .

Case Studies

  • Fluorinated Compounds in Cancer Therapy : A study highlighted the efficacy of fluorinated compounds in targeting specific cancer pathways. For example, certain fluorinated agents showed enhanced interaction with the ATP-binding site of oncogenic proteins, leading to reduced tumor growth in preclinical models .
  • Neuropharmacological Applications : Research has demonstrated that similar compounds can modulate neurotransmitter systems by inhibiting AChE, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Fluoro-2-hydroxy-3-nitropyridineNitro group at position 3Exhibits different reactivity due to nitro group
5-Fluoro-3-hydroxypyridineHydroxyl group at position 3Lacks carboximidamide functionality
N'-Hydroxypyridine-3-carboximidamideNo fluorine substitutionMore basic due to absence of electronegative fluorine

This table illustrates the diversity within pyridine derivatives while highlighting the unique properties conferred by the presence of both fluorine and the carboximidamide group in this compound.

Properties

IUPAC Name

5-fluoro-N'-hydroxypyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-5-1-4(2-9-3-5)6(8)10-11/h1-3,11H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBPOVFTHGJLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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